N-ethyl-N-methylmethanesulfonamide

Beschreibung

Contextualization of Methanesulfonamide (B31651) Scaffolds in Organic Synthesis and Chemical Biology

Methanesulfonamide scaffolds are of considerable interest in both organic synthesis and chemical biology due to their unique chemical properties. The sulfonamide group (-SO₂NH-) is a key structural motif found in a wide array of biologically active molecules and is considered a vital component in the development of therapeutic agents. researchgate.netnih.gov These scaffolds are integral to the synthesis of drugs for treating a variety of conditions, including bacterial infections, malaria, and tuberculosis. researchgate.net Their utility extends to their role as building blocks in the creation of diverse pharmaceutical compounds. researchgate.net

In the realm of organic synthesis, methanesulfonamides serve as versatile reagents and intermediates. For instance, methanesulfonamide itself can act as a cosolvent and a general acid catalyst in important reactions like the Sharpless asymmetric dihydroxylation, facilitating the transfer of ions between phases and accelerating reaction rates. wisdomlib.org This dual functionality underscores the utility of the methanesulfonamide group in facilitating complex chemical transformations. The stability and reactivity of the sulfonamide bond also make it a reliable component in the construction of larger, more complex molecular architectures. wisdomlib.org

Structural Classification and Nomenclature within N,N-Dialkylmethanesulfonamides

N-ethyl-N-methylmethanesulfonamide belongs to the class of N,N-dialkylmethanesulfonamides. The systematic nomenclature for these compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for N,N-disubstituted amides is to treat the acyl group as the parent and the substituents on the nitrogen atom as prefixes.

According to IUPAC rules, for an amide with the general structure R-CO-NR'R'', the name is constructed by identifying the parent acid (R-COOH), replacing the "-oic acid" suffix with "-amide," and prefixing the names of the N-substituents (R' and R'') with the locant N. In the case of sulfonamides, the parent acid is a sulfonic acid (R-SO₃H).

For this compound:

The parent sulfonic acid is methanesulfonic acid.

The corresponding amide is methanesulfonamide.

The nitrogen atom is substituted with an ethyl group and a methyl group.

Therefore, the systematic IUPAC name is This compound .

This systematic approach allows for the unambiguous naming of a wide variety of N,N-dialkylmethanesulfonamides. For example, a related compound with two ethyl groups on the nitrogen would be named N,N-diethylmethanesulfonamide.

Overview of the Research Landscape for this compound and its Analogues

The research landscape for this compound itself is relatively specialized, with much of the focus being on more complex molecules that incorporate this moiety. However, the study of this compound and its simple analogues provides fundamental insights into the chemical behavior of the N,N-dialkylmethanesulfonamide functional group.

Academic research into simpler N,N-dialkylmethanesulfonamides often revolves around their synthesis and reactivity as foundational building blocks for more elaborate molecules. Studies may explore different synthetic routes to these compounds or investigate their reactivity under various conditions to understand the influence of the alkyl substituents on the properties of the sulfonamide bond. For instance, a common synthetic route involves the reaction of methanesulfonyl chloride with the corresponding secondary amine, such as N-ethylmethylamine.

Significance of Systematic Academic Inquiry into this compound Chemistry

Systematic academic inquiry into the chemistry of this compound and its analogs is crucial for several reasons. Firstly, a thorough understanding of the synthesis, reactivity, and physicochemical properties of this fundamental structure provides a solid foundation for the rational design of more complex molecules with desired biological activities. researchgate.net By studying how the simple ethyl and methyl groups influence the properties of the methanesulfonamide core, chemists can better predict the behavior of this functional group within a larger molecular framework.

Secondly, such studies contribute to the broader toolkit of synthetic organic chemistry. Developing efficient and scalable methods for the synthesis of N,N-dialkylmethanesulfonamides is essential for their use as intermediates in the production of pharmaceuticals and other specialty chemicals. chemicalbook.com

Finally, a detailed investigation of the conformational preferences and electronic properties of simple sulfonamides like this compound can provide valuable data for computational modeling and drug design. mdpi.com This information can help in understanding how these molecules interact with biological targets at a molecular level, paving the way for the development of new and improved therapeutic agents. The study of these seemingly simple structures is therefore a vital aspect of advancing both fundamental chemical knowledge and its practical applications. researchgate.netwisdomlib.org

Chemical Compound Information

| Compound Name |

| This compound |

| Methanesulfonamide |

| Methanesulfonyl chloride |

| N-ethylmethylamine |

| Sumatriptan |

| N,N-diethylmethanesulfonamide |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₁NO₂S | PubChem |

| Molecular Weight | 137.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 55790-96-0 | Oakwood Chemical oakwoodchemical.com |

| Computed XLogP3 | -0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 137.051051 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 137.051051 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 46.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 8 | PubChem nih.gov |

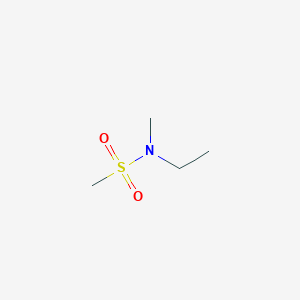

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H11NO2S |

|---|---|

Molekulargewicht |

137.20 g/mol |

IUPAC-Name |

N-ethyl-N-methylmethanesulfonamide |

InChI |

InChI=1S/C4H11NO2S/c1-4-5(2)8(3,6)7/h4H2,1-3H3 |

InChI-Schlüssel |

MXJMSZOCWKUIOP-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N Ethyl N Methylmethanesulfonamide and Analogous Structures in Academic Research

Foundational Synthetic Approaches to Sulfonamides

The construction of the sulfonamide linkage has been achieved through a variety of chemical transformations. These foundational methods provide the basis for the synthesis of a wide array of sulfonamide-containing molecules.

The most traditional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl halide, typically a sulfonyl chloride, and a primary or secondary amine. doubtnut.comteachoo.comprepchem.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. teachoo.com While this method is effective, its scope can be limited by the availability and stability of the requisite sulfonyl chlorides. teachoo.com The nucleophilicity of the amine also plays a crucial role, with primary amines generally being more reactive than secondary amines. doubtnut.com

For instance, the reaction of benzenesulfonyl chloride with N-ethylethanamine yields N,N-diethylbenzenesulphonamide. chemicalbook.com Similarly, reacting p-toluenesulfonyl chloride with aqueous ethylamine (B1201723) at low temperatures produces N-ethyl(4-methyl phenyl) sulfonamide. rsc.org

Table 1: Examples of Sulfonamide Synthesis via Condensation Reactions

| Sulfonyl Halide | Amine | Base | Product | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | N-ethylethanamine | - | N,N-diethylbenzenesulphonamide | chemicalbook.com |

| p-Toluenesulfonyl chloride | Ethylamine | - | N-ethyl(4-methyl phenyl) sulfonamide | rsc.org |

| Methanesulfonyl chloride | Methylamine | - | N-Methylmethanesulfonamide | rsc.org |

To circumvent the limitations of using sulfonyl halides, oxidative methods starting from more readily available sulfur precursors at lower oxidation states, such as thiols (S(II)) and sulfinates (S(IV)), have been developed. These reactions typically involve an oxidant to generate a reactive sulfur species that can then couple with an amine.

One approach involves the oxidative coupling of thiols and amines. researchgate.net For example, the reaction of alkyl or aryl thiols with aqueous ammonia (B1221849) in the presence of iodine and tert-butyl hydroperoxide can produce N-unsubstituted sulfonamides. researchgate.net Another method utilizes I2O5 to mediate the synthesis of sulfonamides from aryl thiols and amines under metal-free conditions.

The oxidation of sulfinates is another important strategy. Sulfinate salts can react with electrophilic nitrogen sources to form sulfonamides. google.com Additionally, the oxidation of sulfinamides, which can be prepared from sulfonyl chlorides, represents a two-step approach to sulfonamides. teachoo.com

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen and sulfur-nitrogen bonds, providing new avenues for sulfonamide synthesis.

Palladium-catalyzed reactions have been developed for the coupling of aryl halides with sulfonamides. doubtnut.com For example, a palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids under mild conditions. chemicalbook.com Copper-catalyzed reactions are also prevalent. A copper-catalyzed coupling of sulfonyl chlorides with tertiary amines, proceeding through a C-N bond cleavage, has been reported to produce sulfonamides in moderate to good yields. nih.gov Furthermore, copper-catalyzed oxidative cross-coupling of secondary sulfonamides with alkyl boronic esters provides a novel route to tertiary sulfonamides. acsgcipr.org

Transition-metal-free approaches offer a more sustainable alternative. Metal-free one-pot synthesis of sulfonamides from nitroarenes and arylsulfonyl chlorides promoted by diboronic acid in water has been described. rsc.org Additionally, a metal-free synthesis of aryl sulfonamides from N-hydroxy sulfonamides and amines has been developed using an iodine-tert-butyl hydroperoxide system.

Due to the hazardous nature of gaseous sulfur dioxide, the development of solid, stable SO2 surrogates has been a significant advancement in sulfonamide synthesis. These surrogates release SO2 in situ, allowing for its safe and controlled incorporation into molecules.

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a commonly used SO2 surrogate. Palladium-catalyzed reactions of aryl iodides with DABSO can generate aryl ammonium (B1175870) sulfinates, which can then be converted to a variety of sulfonamides in a one-pot process. Inorganic sulfites, such as potassium metabisulfite (B1197395) (K2S2O5), have also been employed as inexpensive and readily available sources of SO2 in sulfonylation reactions. These reactions can be performed under transition-metal catalysis or through radical processes.

Electrochemical methods represent a green and sustainable approach to sulfonamide synthesis, using electricity as a clean oxidant and often avoiding the need for harsh reagents. acsgcipr.org

A notable example is the electrochemical synthesis of sulfonamides directly from (hetero)arenes, SO2, and amines. acsgcipr.org This method proceeds via electrochemical C-H activation and does not require pre-functionalization of the aromatic compound. acsgcipr.org The in situ formed amidosulfinate acts as both a nucleophile and a supporting electrolyte. acsgcipr.org Another electrochemical approach enables the oxidative coupling of thiols and amines to form sulfonamides, driven entirely by electricity. nih.gov

Targeted Synthesis of N-ethyl-N-methylmethanesulfonamide and Closely Related Structures

While a plethora of general methods for sulfonamide synthesis exists, the specific preparation of this compound is not extensively detailed in academic literature. However, its synthesis can be readily inferred from established methodologies for preparing tertiary and N,N-dialkylsulfonamides.

The most direct and classical approach to synthesize this compound involves the reaction of methanesulfonyl chloride with N-ethyl-N-methylamine . This reaction follows the well-established condensation of a sulfonyl chloride with a secondary amine. A base, such as triethylamine (B128534) or pyridine, would typically be used to scavenge the hydrochloric acid generated during the reaction.

An alternative strategy would be the alkylation of a pre-formed secondary sulfonamide. For instance, N-methylmethanesulfonamide could be synthesized first by reacting methanesulfonyl chloride with methylamine. rsc.org Subsequent N-alkylation of N-methylmethanesulfonamide with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base would yield the desired this compound. This N-alkylation approach is a common strategy in organic synthesis.

Modern copper-catalyzed methods could also be applied. For example, a copper-catalyzed oxidative cross-coupling reaction between N-methylmethanesulfonamide and an ethyl boronic ester could potentially form the target tertiary sulfonamide. acsgcipr.org

Table 2: Plausible Synthetic Routes to this compound

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Synthetic Approach |

|---|---|---|---|---|

| Methanesulfonyl chloride | N-ethyl-N-methylamine | Base (e.g., triethylamine) | This compound | Condensation |

| N-Methylmethanesulfonamide | Ethyl iodide | Base (e.g., K2CO3) | This compound | N-Alkylation |

Nucleophilic Substitution Pathways for N-Alkylation in Sulfonamide Synthesis

The N-alkylation of a pre-formed sulfonamide represents a direct and common approach for creating N-substituted and N,N-disubstituted sulfonamides. This method relies on the deprotonation of the sulfonamide nitrogen, rendering it nucleophilic, followed by its reaction with an alkylating agent.

A primary sulfonamide, such as methanesulfonamide (B31651), can be sequentially alkylated. The first alkylation, to form an N-alkylsulfonamide like N-methylmethanesulfonamide, is relatively straightforward. The second alkylation to yield a tertiary sulfonamide like this compound requires overcoming the reduced nucleophilicity of the N-alkylsulfonamide nitrogen. Strong bases like sodium hydride (NaH) are often employed to deprotonate the N-alkylsulfonamide, followed by the introduction of an alkyl halide (e.g., ethyl iodide) to complete the substitution.

Alternatively, manganese-catalyzed N-alkylation using alcohols as the alkylating agents presents a greener approach. acs.org This "borrowing hydrogen" methodology allows for the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.org While this has been demonstrated for mono-alkylation, further adaptation could provide a pathway to dialkylated products. The use of Lewis acids like FeCl₃ and ZnCl₂ can also catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua

Below is a table summarizing typical conditions for N-alkylation of sulfonamides.

| Starting Sulfonamide | Alkylating Agent | Base/Catalyst | Solvent | Product Type | Ref |

| Methanesulfonamide | Methyl Iodide | K₂CO₃ | Acetone | N-Methylmethanesulfonamide | General |

| N-Methylmethanesulfonamide | Ethyl Bromide | NaH | DMF | This compound | General |

| p-Toluenesulfonamide | Benzyl Alcohol | Mn(I) PNP Pincer Complex | Toluene | N-Benzyl-p-toluenesulfonamide | acs.org |

| Methanesulfonamide | 1,2-dibromo-2-phenylethane | FeCl₃ | 1,2-dichloroethane | N-(2-bromo-1-phenylethyl)methanesulfonamide | dnu.dp.ua |

Strategic Routes for the Formation of N,N-Dialkylsulfonamide Linkages

The most prevalent strategy for constructing the N,N-dialkylsulfonamide linkage involves the reaction of a sulfonyl chloride with a secondary amine. For the synthesis of this compound, this translates to the reaction between methanesulfonyl chloride and N-methylethylamine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A patent from 1971 describes a general method for preparing methanesulfonamide and its derivatives by reacting methanesulfonyl chloride with a primary or secondary alkyl amine in a nitroalkane diluent. google.com For instance, reacting methanesulfonyl chloride with anhydrous dimethylamine (B145610) in nitroethane yields dimethyl methane (B114726) sulfonamide with a 94.3% theoretical yield after distillation. google.com This robust and high-yielding method is directly applicable to the synthesis of this compound using N-methylethylamine as the starting amine.

The choice of solvent and base is crucial for optimizing the reaction conditions. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate. The reaction is often carried out in aprotic solvents like dichloromethane (B109758) or diethyl ether.

| Sulfonyl Chloride | Amine | Base | Solvent | Product | Ref |

| Methanesulfonyl Chloride | N-Methylethylamine | Triethylamine | Dichloromethane | This compound | General |

| Methanesulfonyl Chloride | Dimethylamine | (Self) | Nitroethane | N,N-Dimethylmethanesulfonamide | google.com |

| Methanesulfonyl Chloride | Monomethylamine | (Self) | 1-Nitropropane | N-Methylmethanesulfonamide | google.com |

Preparation of N-methylmethanesulfonamide Intermediates for Complex Molecule Construction

N-methylmethanesulfonamide is a versatile intermediate in organic synthesis. nbinno.com Its preparation is efficiently achieved by the reaction of methanesulfonyl chloride with monomethylamine. google.comchemicalbook.com A common laboratory procedure involves the slow, dropwise addition of methanesulfonyl chloride to a cooled solution of monomethylamine in a solvent like ethanol. chemicalbook.com After the reaction, the solvent is removed, and the product is isolated. chemicalbook.com Industrial-scale preparations have utilized nitroalkanes as solvents, which facilitate the separation of the amine hydrochloride salt byproduct. google.com

Once synthesized, N-methylmethanesulfonamide serves as a valuable building block. nbinno.com For example, it can be further alkylated, as described in section 2.2.1, to produce more complex tertiary sulfonamides. It is also used to introduce the methylsulfonamide moiety into larger molecules, a common strategy in drug discovery to modify physicochemical properties. nbinno.comasianpubs.org

Advanced Synthetic Methodologies for Diverse this compound Derivatives

Modern synthetic chemistry seeks to improve efficiency, atom economy, and the ability to generate molecular diversity. For sulfonamides, this has led to the development of advanced techniques that move beyond traditional two-component reactions.

Selective Derivatization at Alkyl and Aryl Substituents of the Sulfonamide Moiety

While the core sulfonamide linkage is robust, the substituents on the nitrogen and sulfur atoms can be selectively modified to create diverse derivatives. For a molecule like this compound, derivatization would focus on the N-ethyl or N-methyl groups. This often involves advanced techniques like C-H activation.

Although direct C-H functionalization of the N-alkyl groups in simple aliphatic sulfonamides is a challenging area of research, related transformations have been reported. For instance, copper-catalyzed amidation of allylic and benzylic C-H bonds is applicable for coupling with various sulfonamides. organic-chemistry.org This suggests the potential for developing methods to selectively functionalize the alkyl chains of N,N-dialkylsulfonamides.

In the context of aryl sulfonamides, derivatization of the aryl ring is more common. Electrophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and other modern coupling techniques can be employed to modify an aryl group attached to the sulfonamide sulfur. A one-pot synthesis has been developed to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated to form sulfonamides, demonstrating a powerful method for creating diverse aryl sulfonamide analogues. nih.gov

Development of Stereoselective and Asymmetric Synthesis Routes for N-Substituted Methanesulfonamides

This compound is an achiral molecule. However, many biologically active sulfonamides are chiral, necessitating the development of stereoselective and asymmetric synthetic methods. The chirality can reside in the substituents attached to the sulfonamide core.

Asymmetric synthesis of sulfonamide derivatives often involves creating stereocenters on the N-substituents or the substituent on the sulfur atom. As mentioned previously, a palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids provides an effective route to chiral α-arylamines with high enantioselectivity. organic-chemistry.org

Another approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For example, a chiral catalyst could be used in the alkylation of an N-alkylsulfonamide with a prochiral electrophile to generate a stereocenter in the newly attached alkyl chain. While specific examples for N-substituted methanesulfonamides are highly specialized, the principles of asymmetric synthesis are broadly applicable to this class of compounds. Research continues to focus on developing new catalytic systems that can provide high levels of stereocontrol in the synthesis of complex sulfonamide-containing molecules.

Computational and Theoretical Chemistry Studies of N Ethyl N Methylmethanesulfonamide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-ethyl-N-methylmethanesulfonamide, providing a detailed picture of its structure and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules like this compound. arxiv.orgnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. youtube.commdpi.com This involves finding the minimum energy conformation of the molecule. nih.gov

Once the optimized geometry is obtained, various electronic properties can be predicted. These include the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. mdpi.com Additionally, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the molecule's surface and are useful for predicting sites of electrophilic and nucleophilic attack. nih.govnih.gov

| Predicted Electronic Properties (Illustrative) | Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (Value in eV) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

This table is illustrative. Actual values would be obtained from specific DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of electronic structure and are particularly valuable for conformational analysis. nih.gov

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. mit.edu By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction, including the structures of short-lived intermediates and transition states. arxiv.org This information is critical for understanding how this compound might be synthesized or how it might degrade.

Techniques like DFT can be used to calculate the energies of reactants, products, and transition states, allowing for the determination of activation energies and reaction enthalpies. researchgate.netboisestate.edu This data can be used in conjunction with transition state theory to predict reaction rate constants and other kinetic parameters. researchgate.net Such computational studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. youtube.comfrontiersin.org

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. nih.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. For a specific class of molecules like N-alkylmethanesulfonamides, it is often necessary to develop and validate a dedicated force field.

This process typically involves using high-level quantum chemical calculations to obtain data on bond lengths, bond angles, dihedral angles, and non-bonded interactions for a representative set of small molecules. acs.orgnih.gov This data is then used to parameterize the force field. The resulting force field is validated by comparing the results of MD simulations with available experimental data or with the results of ab initio molecular dynamics simulations. nih.gov The development of accurate force fields is crucial for reliable simulations of the conformational dynamics and intermolecular interactions of this compound. mdpi.comresearchgate.net

With a validated force field, molecular dynamics simulations can be performed to study the conformational dynamics of this compound in various environments, such as in the gas phase or in a solvent. These simulations can track the changes in the molecule's conformation over time, revealing the flexibility of the molecule and the timescales of transitions between different conformational states. mdpi.com

Furthermore, MD simulations are a powerful tool for investigating intermolecular interactions. For example, simulations of this compound in a solvent can provide insights into how the molecule interacts with solvent molecules through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is key to predicting the molecule's solubility and other physical properties.

Theoretical Investigations of Spectroscopic Signatures

Theoretical methods are instrumental in elucidating the spectroscopic signatures of molecules like this compound. By simulating spectra computationally, a deeper understanding of the relationship between molecular structure and spectroscopic data can be achieved, aiding in the interpretation of experimental results.

Prediction of Vibrational and Electronic Contributions to Spectroscopic Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the vibrational and electronic spectra of sulfonamides. researchgate.net For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be employed to first optimize the molecular geometry to its lowest energy state. longdom.org Following optimization, a frequency analysis is performed to calculate the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. longdom.org These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The assignments of these vibrational modes are often confirmed using Potential Energy Distribution (PED) analysis.

Electronic contributions to spectroscopic data, such as those observed in UV-Visible spectroscopy, are investigated using Time-Dependent DFT (TD-DFT). longdom.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations yield theoretical absorption wavelengths and oscillator strengths, which can be correlated with experimental UV-Vis spectra to understand the electronic structure and charge transfer interactions within the molecule. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight into the electronic transitions and chemical reactivity. nih.gov

Below is an illustrative table showing the kind of data generated from DFT calculations for the vibrational analysis of a representative sulfonamide structure.

Table 1: Exemplary Theoretical Vibrational Frequencies for a Sulfonamide Structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| νₐₛ(CH₃) | 3050 | Asymmetric CH₃ stretching |

| νₛ(CH₃) | 2950 | Symmetric CH₃ stretching |

| νₐₛ(SO₂) | 1340 | Asymmetric SO₂ stretching |

| νₛ(SO₂) | 1160 | Symmetric SO₂ stretching |

| ν(C-N) | 1090 | C-N stretching |

| ν(S-N) | 940 | S-N stretching |

Computational Approaches to NMR and IR Spectra Interpretation

Computational methods are indispensable for the detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, theoretical calculations can provide a robust foundation for assigning experimental signals. youtube.com

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C). longdom.orgnih.gov By performing GIAO calculations on the optimized geometry of the molecule, a set of theoretical chemical shifts can be generated. These calculated values are then correlated with the experimental NMR data, which helps in the unambiguous assignment of each proton and carbon signal to a specific atom in the molecular structure. This is particularly useful for complex molecules where spectral overlap or intricate splitting patterns can make manual interpretation challenging. youtube.com

Similarly, for IR spectra, DFT calculations provide theoretical vibrational frequencies and IR intensities. researchgate.net Comparing the computed IR spectrum with the experimental Fourier-Transform Infrared (FT-IR) spectrum allows for a detailed assignment of the observed absorption bands to specific vibrational modes, such as S=O stretches, C-N stretches, and various bending and deformation modes within the ethyl and methyl groups. researchgate.net This correlative approach between theoretical and experimental spectra is a cornerstone of modern structural elucidation. longdom.org

Computational Design and Predictive Chemical Modeling

Computational chemistry extends beyond analysis to the predictive design of new molecules and the optimization of chemical reactions. These forward-looking applications are crucial for accelerating the development of novel sulfonamides with specific, desirable properties.

In Silico Design of Sulfonamide Derivatives with Tailored Chemical Properties

In silico design involves the use of computational tools to create and evaluate novel molecules virtually before committing resources to their synthesis. nih.gov Starting with a core scaffold like this compound, new derivatives can be designed by systematically modifying its structure, for example, by adding various substituents. Computational techniques are then used to predict the properties of these virtual compounds. nih.gov

Molecular docking simulations can predict how these designed derivatives might interact with a biological target, providing insights into their potential efficacy. nih.govresearchgate.net Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models, which is crucial for assessing the drug-likeness of the designed compounds. nih.govnih.gov This in silico screening process allows researchers to prioritize the synthesis of derivatives that exhibit the most promising combination of desired properties, such as enhanced binding affinity or improved bioavailability. nih.gov

Table 2: Illustrative In Silico Design of this compound Derivatives and Predicted Properties.

| Derivative Modification | Predicted Property 1 (e.g., Binding Energy kcal/mol) | Predicted Property 2 (e.g., Oral Bioavailability) |

|---|---|---|

| Parent (this compound) | -5.0 | Good |

| Addition of p-fluoro on a phenyl group (hypothetical) | -5.8 | Moderate |

| Addition of a hydroxyl group | -6.2 | Good |

| Replacement of ethyl with a larger alkyl chain | -5.3 | Low |

Development of Predictive Frameworks for Reaction Optimization and Selectivity

Computational modeling is increasingly used to develop predictive frameworks for optimizing chemical reactions. Machine learning and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this effort. tue.nlnih.gov These models are trained on experimental data to find correlations between molecular descriptors (computationally derived properties of reactants and catalysts) and reaction outcomes like yield, selectivity, or rate. researchgate.netfrontiersin.org

For the synthesis of sulfonamides, a machine learning model, such as a random forest algorithm, can be trained using molecular descriptors of various amines and sulfonyl chlorides as inputs and the corresponding experimental reaction yield as the output. tue.nl Such a model can then predict the performance of new, untested reaction combinations, guiding chemists toward the optimal conditions and starting materials to achieve high yield and selectivity. tue.nl Similarly, multivariate linear regression models can be developed to correlate computed electronic and steric properties with experimentally measured reaction rates, providing an interpretable equation for predicting reactivity. digitellinc.com These predictive frameworks are valuable tools for accelerating the adoption of new synthetic methodologies and for the efficient production of sulfonamide libraries. tue.nldigitellinc.com

Advanced Analytical Characterization Techniques in N Ethyl N Methylmethanesulfonamide Research

Spectroscopic Methodologies for Structural and Compositional Analysis

Spectroscopic methods are fundamental in determining the structure and composition of molecules by observing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra would provide critical information about the hydrogen and carbon environments in N-ethyl-N-methylmethanesulfonamide, revealing the connectivity of the ethyl, methyl, and methanesulfonyl groups. However, no specific chemical shift data, coupling constants, or spectra for this compound are currently documented in public databases.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and the study of its fragmentation patterns. This analysis would confirm the elemental composition and provide clues about the compound's structure. Specific mass spectra, including the molecular ion peak and fragmentation data for this compound, are not available.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the S=O stretches of the sulfonamide group, as well as C-H and C-N bonds. Without experimental data, a detailed vibrational analysis cannot be performed.

Chromatographic Separation and Hyphenated Techniques

Chromatographic techniques are essential for separating components of a mixture and are often coupled with spectroscopic detectors (hyphenated techniques) for detailed analysis. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be vital for the purification and identification of this compound and any related impurities. While these are standard techniques, specific chromatograms or retention data for this compound are not documented.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It is extensively used for purity assessment and quantitative analysis in pharmaceutical and chemical research. While specific HPLC methods for this compound are not widely published, methods developed for structurally similar sulfonamides and methanesulfonates can be adapted.

Research Findings:

Research on related compounds, such as methanesulfonate (B1217627) esters, demonstrates the utility of HPLC for their determination. For instance, a method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid has been developed using HPLC with UV detection after derivatization. nih.gov This approach involves converting the analytes into a UV-active derivative to enhance detection sensitivity. nih.gov The derivatives are then separated on a C18 column with a gradient elution. nih.gov

Another study showcases the separation of a more complex sulfonamide, Methanesulfonamide (B31651), N-[2-[ethyl(3-methylphenyl)amino]ethyl]-, using a mixed-mode HPLC column. sielc.com This method employs a simple mobile phase of acetonitrile, water, and an acid modifier, highlighting the versatility of modern HPLC columns in retaining and separating polar and non-polar analytes. sielc.com For mass spectrometry (MS) compatibility, volatile acids like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

The following interactive table summarizes typical HPLC conditions that could be adapted for the analysis of this compound based on methods for related compounds.

| Parameter | Condition 1 (for related methanesulfonates) nih.gov | Condition 2 (for a related sulfonamide) sielc.com |

|---|---|---|

| Column | C18 | Newcrom R1 (mixed-mode) |

| Mobile Phase | Acetonitrile / 5 mmol/L Ammonium (B1175870) acetate (B1210297) solution | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |

| Elution | Gradient | Isocratic or Gradient |

| Flow Rate | 1 mL/min | Not specified |

| Detection | UV (277 nm) after derivatization | UV or Mass Spectrometry (MS) |

| Derivatization | N,N-diethyldithiocarbamate | Not required |

Gas Chromatography (GC) for Volatile Compound Analysis and Purity Evaluation

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or degradation products. For direct analysis of less volatile compounds, derivatization to increase volatility is a common strategy.

Research Findings:

The analysis of related compounds like methyl and ethyl methanesulfonate often involves GC. nih.gov Due to their high boiling points, direct injection can be problematic, leading to the use of headspace injection methods. nih.gov To enhance volatility, derivatization with reagents like sodium iodide to form more volatile iodoalkanes is a recommended approach. nih.gov

GC coupled with a mass spectrometer (GC-MS) provides a high degree of certainty in the identification of separated components. For the analysis of a related compound, N-ethyl-N-methyl-1,2-diphenylethanamine, a GC-MS method was developed using a non-polar HP-5 MS column and a temperature gradient to ensure efficient separation. swgdrug.org

The following interactive table outlines typical GC conditions that could be considered for the analysis of volatile compounds related to this compound.

| Parameter | Condition for a related amine swgdrug.org |

|---|---|

| Column | HP-5 MS (30m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C for 1 min, ramp to a final temperature |

| Detection | Mass Spectrometry (MS) |

Advanced Separation Methods (e.g., Ion Mobility Separation) for Complex Mixtures

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for analyzing complex mixtures and resolving isomers that may not be separable by chromatography alone. copernicus.org

Research Findings:

While specific applications of ion mobility separation for this compound are not documented, the technique's utility for separating complex mixtures of small molecules is well-established. chemrxiv.org IMS-MS can differentiate between isomers and provide structural information based on the ion's collision cross-section (CCS), which is a measure of its size and shape in the gas phase. nih.gov This capability would be invaluable in identifying and characterizing isomers and impurities in this compound samples that might be difficult to resolve using conventional chromatographic techniques. The separation in a drift tube ion mobility spectrometer is based on the differential migration times of ions through a gas-filled tube under the influence of an electric field. youtube.com

Electrochemical and Other Specialized Analytical Techniques

Electroanalytical Techniques for Mechanistic Studies of Redox Processes

Electroanalytical techniques encompass a range of methods that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. These methods can provide valuable information about the redox properties of a molecule, which can be relevant for understanding its chemical reactivity and potential metabolic pathways.

Research Findings:

There is no specific literature available on the electroanalytical studies of this compound. However, electroanalytical techniques like cyclic voltammetry and square-wave voltammetry are widely used to investigate the electrochemical behavior of organic molecules. researchgate.net For a sulfonamide-containing compound, these techniques could be used to determine its oxidation and reduction potentials, the number of electrons transferred in these processes, and the stability of the resulting radical ions or other intermediates. Such studies could provide insights into its susceptibility to oxidative or reductive degradation.

Microfluidic Systems in High-Throughput Chemical Analysis

Microfluidic systems, also known as lab-on-a-chip, integrate multiple laboratory functions on a single chip of only a few square centimeters in size. These systems allow for the handling of extremely small fluid volumes, leading to higher analysis speed, reduced reagent consumption, and the potential for high-throughput screening.

Research Findings:

The application of microfluidic systems for the specific analysis of this compound has not been reported. However, the potential of this technology for the rapid analysis of pharmaceutical compounds and for conducting high-throughput chemical reactions and analyses is widely recognized. A microfluidic system could be designed to perform automated derivatization, separation (e.g., by electrophoresis or chromatography), and detection of this compound, significantly accelerating research and quality control processes.

Advanced Speciation Studies in Chemical Systems

Speciation analysis refers to the determination of the different chemical forms or oxidation states of an element or compound in a sample. For this compound, speciation studies could involve identifying and quantifying the parent compound, its potential metabolites, degradation products, or its complexes with other molecules in a given system.

Research Findings:

There are no specific speciation studies published for this compound. However, advanced analytical techniques like HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) or electrospray ionization mass spectrometry (HPLC-ESI-MS) are powerful tools for speciation analysis. These hyphenated techniques would allow for the separation of different species containing the sulfonamide moiety, followed by their sensitive and selective detection and quantification. Such studies would be critical in understanding the environmental fate or metabolic profile of this compound.

Future Research Directions and Emerging Areas in N Ethyl N Methylmethanesulfonamide Chemistry

Development of Innovative and Sustainable Synthetic Routes for N-ethyl-N-methylmethanesulfonamide and its Analogues

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a method that can use harsh reagents and environmentally challenging solvents like dichloromethane (B109758). nih.govmdpi.com Green chemistry principles are now guiding the development of more sustainable alternatives.

Future research is focused on several key areas:

Water as a Solvent: Performing sulfonamide synthesis in water is a significant step towards sustainability. tandfonline.comresearchgate.netslideshare.net Methods using water as a solvent at room temperature, sometimes with the addition of a base like sodium carbonate to scavenge HCl, offer an environmentally benign route to sulfonamide derivatives. tandfonline.comresearchgate.net

Catalytic Systems: Novel catalytic approaches are being explored to improve efficiency and reduce waste. This includes the use of magnetite-immobilized nano-Ruthenium catalysts for the direct coupling of alcohols and sulfonamides, where water is the only byproduct. nih.gov Other strategies involve visible-light-triggered synthesis using an electron donor-acceptor (EDA) complex, which avoids the need for bases or metal catalysts. acs.org

Mechanochemistry: Solvent-free mechanochemical methods, which use a ball mill for the reaction, represent a significant advance in green synthesis. nih.gov A one-pot, two-step procedure using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for the tandem oxidation-chlorination of disulfides followed by amination is a cost-effective and environmentally friendly route. nih.gov This approach dramatically reduces the E-factor (Environmental factor), a key green chemistry metric, compared to traditional solution-based methods. nih.gov

Alternative Reagents: Research into new reagents aims to bypass the limitations of sulfonyl chlorides. acs.org The development of reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) allows for the synthesis of primary sulfonamides from readily available organometallic nucleophiles such as Grignard reagents, expanding the scope and functional group tolerance of the synthesis. acs.org

These innovative routes promise to make the synthesis of this compound and its analogues more efficient, safer, and environmentally responsible.

Exploration of Novel Chemical Reactivities and Unprecedented Transformations

While the sulfonamide group is relatively stable, research is uncovering novel reactivities and transformations that expand its synthetic utility. acs.org

Enzymatic Cleavage: A significant area of exploration is the selective cleavage of the sulfonamide bond under mild conditions. The glutathione-S-transferase (GST) enzyme system can catalyze the cleavage of certain sulfonamides. nih.gov This reaction proceeds via a nucleophilic attack of glutathione (B108866) on an electrophilic center adjacent to the sulfonyl group. nih.gov This discovery opens avenues for using activated sulfonamides as protecting groups for amines in organic synthesis, which can be reversed under gentle biological conditions. nih.gov It also has potential in designing prodrugs that release bioactive amines in specific cellular environments, such as tumors where GST expression is often high. nih.gov

Electrochemical Synthesis: Electrochemical methods are emerging as a green and efficient way to form sulfonamide bonds. rsc.org The oxidative coupling of thiols and amines can be driven entirely by electricity in a flow cell, avoiding the need for sacrificial chemical reagents and forming hydrogen as the only benign byproduct. acs.orgrsc.org Mechanistic studies suggest the reaction proceeds through the anodic oxidation of a thiol to a disulfide, followed by reaction with an aminium radical and further oxidation to the final sulfonamide. rsc.org

Reactions with Novel Reagents: The development of new reagents continues to unlock unprecedented transformations. The reaction of organometallic compounds with N-sulfinyl-O-(tert-butyl)hydroxylamine provides a direct route to primary sulfonamides, bypassing the traditional multi-step synthesis involving sulfonyl chlorides and ammonia (B1221849). acs.org This method shows broad substrate scope and tolerance for various functional groups. acs.org

These explorations into novel reactivity are crucial for expanding the chemical toolbox available for modifying and functionalizing molecules like this compound.

Advanced Computational Modeling for Complex Systems and Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of sulfonamide systems. researchgate.net

Mechanism Prediction: DFT calculations are used to predict the reaction mechanisms of sulfonamides. researchgate.net For instance, the degradation pathways of sulfonamides by hydroxyl radicals in the environment can be mapped out by calculating global and local reactivity descriptors, which identify the most likely sites for radical attack. researchgate.net This provides insights that are in good agreement with experimental data. researchgate.net

Property Prediction: Computational models can predict the physicochemical properties of sulfonamide derivatives. This is particularly valuable in the field of materials science, where properties like polarizability and hyperpolarizability, which are crucial for non-linear optical (NLO) applications, can be calculated. rsc.org These calculations help in designing new molecules with enhanced NLO responses.

Structure-Activity Relationships: In drug design, computational docking studies are used to investigate the structural and functional basis of a compound's activity. rsc.org By modeling how sulfonamide derivatives bind to enzyme active sites, researchers can predict their inhibitory potential and guide the synthesis of more potent compounds. rsc.org For example, docking studies have helped rationalize the superior activity of certain sulfonamide derivatives against α-glucosidase compared to α-amylase. rsc.org

System Optimization: Modeling can be combined with experimental designs like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) to optimize complex processes. rsc.org This integrated approach has been used to model and optimize the degradation of sulfonamide antibiotics in advanced oxidation processes, evaluating the individual and interactive effects of various operational parameters.

The continued development of computational methods will accelerate the discovery and design of new sulfonamide-based molecules and materials with tailored properties.

Integration of Diverse Analytical Techniques for Enhanced Mechanistic Insight and Process Understanding

A deep understanding of reaction mechanisms and chemical processes requires the integration of multiple analytical techniques. The analysis of this compound and related compounds benefits from a combination of chromatographic and spectroscopic methods.

Chromatography and Mass Spectrometry (LC-MS/MS): The combination of liquid chromatography with tandem mass spectrometry is a powerful tool for identifying reaction intermediates and final products. nih.govcabidigitallibrary.org This technique was used to identify 31 different intermediate species produced during the degradation of sulfasalazine (B1682708) in an advanced oxidation process, which allowed for the proposal of a detailed degradation pathway. This experimental data can then be used to validate computational DFT calculations.

Spectroscopy for Structural Elucidation: A suite of spectroscopic methods is essential for characterizing newly synthesized sulfonamides. mdpi.comrsc.org Techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and High-Resolution Mass Spectrometry (HRMS) are used in concert to confirm the molecular structures of target compounds. mdpi.comrsc.org

Combined Chromatographic-Spectroscopic Methods: For rapid screening and identification, techniques that combine separation with highly specific detection are being developed. The TLC-SERS method, which couples Thin-Layer Chromatography with Surface-Enhanced Raman Scattering, provides a simple and fast way to detect sulfonamide residues in complex matrices. nih.gov The SERS technique offers high specificity and sensitivity with minimal interference from the sample matrix. nih.gov Other methods like HPLC with fluorescence detection (HPLC-FLD) after pre-column derivatization also provide high sensitivity for analyzing sulfonamides. nih.gov

The synergy between these advanced analytical techniques provides a comprehensive picture of chemical transformations, from tracking reactants and products to elucidating complex reaction mechanisms.

Potential Contributions to Advanced Materials Science and Engineering

The unique properties of the sulfonamide functional group are being harnessed to create a new generation of advanced materials with applications in optics and polymer science.

Non-linear optical (NLO) materials, which alter the properties of light, are critical for applications in optical data storage, signal processing, and telecommunications. acs.org Sulfonamide derivatives have emerged as a promising class of NLO materials.

Recent research has shown that heterocyclic azo compounds containing a sulfonamide group exhibit significant NLO properties. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have been employed to calculate key NLO parameters like dipole moment, polarizability, and first hyperpolarizability (β). nih.govresearchgate.netnih.gov One study found that certain azo sulfonamides possess a high total first hyperpolarizability (βtot) of up to 2503 atomic units and a low energy gap (Eg) of less than 1.41 eV. nih.govresearchgate.netnih.gov An inverse relationship between the hyperpolarizability and the energy gap is often observed, which helps in the rational design of new NLO materials. nih.govresearchgate.net

A study on a pyrimidine (B1678525) derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, confirmed its structure using single-crystal X-ray diffraction and investigated its NLO behavior. The study revealed that its third-order nonlinear susceptibility was superior to that of known chalcone (B49325) derivatives, highlighting its potential for photonic devices. rsc.org

Table 1: Reported Non-linear Optical (NLO) Properties of Selected Sulfonamide Derivatives.

These findings establish a strong foundation for the future development of sulfonamide-based materials for advanced optical and photonic applications.

The sulfonamide group is increasingly being incorporated into polymers to create functional materials with tailored properties.

Polymer Electrolytes: Sulfonamide salt polymers are being developed for use as electrolytes in energy storage devices like lithium-ion batteries. rsc.org One approach involves synthesizing a sulfonamide-functionalized poly(styrene oxide) and then performing a post-polymerization modification to convert the sulfonamide into a lithium sulfonate group. nih.gov This creates a single-ion-conducting polymer electrolyte where the anionic groups are immobilized on the polymer backbone, which can improve battery performance and safety. nih.gov Similarly, sulfonamide-based covalent organic frameworks (COFs) have been used as fillers in PEO-based electrolytes to enhance ionic conductivity and electrochemical performance. cabidigitallibrary.org

pH-Responsive Polymers: The acidic nature of the sulfonamide proton allows for the creation of pH-responsive polymers. rsc.org Using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, researchers can synthesize well-defined block copolymers containing primary sulfonamide groups. rsc.org These materials can change their solubility or conformation in response to pH changes, making them suitable for biomedical applications like drug delivery vectors or smart hydrogels. rsc.org

Enhanced Stability Polypeptides: To overcome the instability of traditional polypeptides, researchers are exploring novel monomers to create polymers with sulfonamide linkages instead of amide bonds. nih.gov This research aims to produce a new class of protein-inspired materials with enhanced chemical and thermal stability, offering sustainable alternatives for applications in packaging and textiles. nih.gov

Functional Coatings: Complex polymers incorporating sulfonamide groups along with other monomers like perfluoroalkanes can be used to create surfaces with unique properties. oup.com These materials can exhibit hydrophobicity, biocompatibility, and antimicrobial activity, making them suitable for biomedical devices and protective coatings. oup.com

The versatility of the sulfonamide functional group provides a platform for designing a wide range of advanced polymers and functional materials for diverse technological applications.

Table of Mentioned Compounds

Q & A

Q. What are the standard synthetic routes for preparing N-ethyl-N-methylmethanesulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sequential alkylation of methanesulfonamide. For example:

- Step 1 : Methylation using methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or DMSO at 60–80°C .

- Step 2 : Ethylation of the intermediate using ethyl bromide or iodide under similar conditions.

- Optimization : Yield improvements are achieved by controlling stoichiometry (1.2–1.5 equivalents of alkylating agents), reaction time (6–12 hours), and inert atmosphere (N₂/Ar). Purity is enhanced via recrystallization in ethanol/water mixtures .

| Key Parameters | Typical Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF, DMSO |

| Base | K₂CO₃, NaOH |

| Reaction Time | 6–12 hours |

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

¹H and ¹³C NMR confirm substituent positions. For example, methyl groups appear as singlets at δ 2.8–3.2 ppm (¹H) and δ 35–45 ppm (¹³C) . - High-Performance Liquid Chromatography (HPLC) :

Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>95% required for pharmacological studies) . - Infrared (IR) Spectroscopy :

Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while N-H stretches (if present) are observed at 3300–3500 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives like this compound?

- Methodological Answer : Contradictions often arise from uncontrolled variables. Systematic approaches include:

- Design of Experiments (DOE) : Taguchi or factorial designs to isolate critical factors (e.g., solvent purity, catalyst loading) .

- Kinetic Studies : Monitoring reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .

- Solvent Alternatives : Replacing DMF with less hygroscopic solvents (e.g., acetonitrile) to mitigate side reactions caused by moisture .

Q. What computational strategies predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- Retrosynthesis Planning : AI tools (e.g., Reaxys, Pistachio) analyze reaction databases to propose novel synthetic pathways, prioritizing routes with high atom economy .

- Molecular Docking : Software like AutoDock Vina evaluates binding affinity to target proteins (e.g., carbonic anhydrase for antimicrobial studies). Docking scores correlate with experimental IC₅₀ values .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity in nucleophilic environments .

Q. How can isotopic labeling (e.g., ¹⁴C) be applied to study the metabolic fate of this compound in biological systems?

- Methodological Answer :

- Synthesis of ¹⁴C-Labeled Compound : Introduce ¹⁴C at the ethyl group via reaction with ¹⁴C-ethyl iodide. Purify using column chromatography .

- Tracing Metabolism : Administer the labeled compound to in vitro models (e.g., hepatocytes). Analyze metabolites via LC-MS/MS to identify degradation pathways and toxic intermediates .

Data Contradiction Analysis

Q. Conflicting reports exist about the stability of sulfonamides under acidic conditions. How should researchers validate these findings?

- Methodological Answer :

- Stress Testing : Expose the compound to HCl (pH 1–3) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using HRMS .

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., N-phenylmethanesulfonamide), which show hydrolytic stability at pH >2 but degrade at pH <1 .

Experimental Design

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Enzyme Inhibition Assays : Measure inhibition of carbonic anhydrase or dihydropteroate synthase via spectrophotometric methods (e.g., stopped-flow CO₂ hydration assay) .

Methodological Tables

| Parameter | Application Example | Reference |

|---|---|---|

| DOE (Factorial Design) | Optimizing alkylation reaction yield | |

| LC-MS/MS | Metabolite identification | |

| Molecular Docking | Predicting enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.